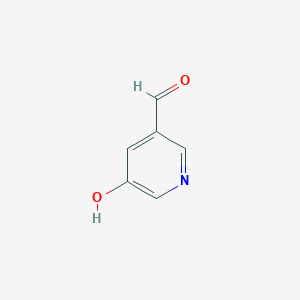

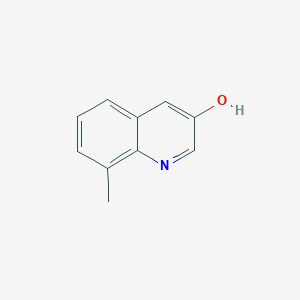

8-Methylquinolin-3-OL

Descripción general

Descripción

8-Methylquinolin-3-OL is a methyl substituted quinolinol derivative . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators and in various industrial processes .

Synthesis Analysis

The synthesis of 8-Methylquinolin-3-OL involves various protocols. For example, the decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid was achieved in nitrobenzene at 210 °C and gave 8-fluoro-2-methylquinolin-3-ol . Other synthesis protocols involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .Molecular Structure Analysis

The molecular structure of 8-Methylquinolin-3-OL has been analyzed by various methods. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of synthesized compounds was analyzed by spectroscopic methods .Chemical Reactions Analysis

8-Methylquinolin-3-OL undergoes various chemical reactions. For instance, it can undergo complexation with transition metal complexes . Other reactions include the complexation of 2-alkyl-8-hydroxyquinolines with SnCl2 in alkaline methanol .Physical And Chemical Properties Analysis

8-Methylquinolin-3-OL is a powder with a molecular weight of 159.19 . It is soluble in hot alcohol, ether and benzene, but insoluble in water .Aplicaciones Científicas De Investigación

Drug Discovery and Development

8-Methylquinolin-3-OL serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many therapeutic agents. Its derivatives have been explored for various biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial properties . The compound’s ability to undergo nucleophilic and electrophilic substitution reactions makes it a versatile intermediate in synthesizing potential pharmacological agents .

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 8-Methylquinolin-3-OL is utilized for constructing complex molecules. It’s particularly significant in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Biological Studies

The unique properties of 8-Methylquinolin-3-OL allow for its use in biological studies, particularly in understanding cell signaling pathways and receptor-ligand interactions. Its derivatives can be used as probes or inhibitors in biochemical assays to study disease mechanisms .

Material Science

Quinoline derivatives, including 8-Methylquinolin-3-OL, find applications in material science, especially in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Their electronic properties make them suitable for use in semiconductors and conductive materials .

Environmental Chemistry

In environmental chemistry, 8-Methylquinolin-3-OL derivatives can be employed as sensors or indicators for detecting environmental pollutants. Their reactivity with various substances makes them ideal for creating sensitive detection systems .

Green Chemistry

The compound’s derivatives are also instrumental in green chemistry, where they are used to develop more sustainable chemical processes. This includes the synthesis of eco-friendly catalysts and solvents that reduce the environmental impact of chemical reactions .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The future directions for 8-Methylquinolin-3-OL could involve further exploration of its biological and pharmaceutical activities, as well as the development of greener chemical processes for its synthesis .

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives, which 8-methylquinolin-3-ol is part of, have a wide range of biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

The mode of action of 8-Methylquinolin-3-OL involves its interaction with a Ru catalyst, leading to a series of hydrogenation reactions . The compound exhibits stronger adsorption on catalyst surface active sites compared with its partially hydrogenated product, 4H-8-MQL . This massive adsorption hampers the further adsorption of 4H-8-MQL .

Biochemical Pathways

It’s known that quinoline derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic effects .

Result of Action

Quinoline derivatives are known to have a wide range of effects, including antimalarial, antimicrobial, and anticancer activities .

Propiedades

IUPAC Name |

8-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGIFAKVYMNTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylquinolin-3-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)

![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)

![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)

![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1425259.png)